6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(2-Fluorophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole fused with a quinazoline ring, which is further substituted with a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 6-(2-fluorophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert cytotoxic effects on rapidly dividing cancer cells. Additionally, it may interact with other molecular targets involved in signal transduction pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Thieno)-6-iodo-3-phenylamino-3,4-dihydro-quinazolin-4-one
- 2-(2-Thieno)-4-[4-sulfonamidobenzylamino]-6-iodo-quinazoline
- 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol
Uniqueness
6-(2-Fluorophenyl)-5,6-dihydro[1,3]benzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C20H14FN3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-5,6-dihydrobenzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H14FN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12,19,22H |
InChI Key |
SEBIKGDLKJHENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24)F |
Origin of Product |
United States |
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